molecular formula C4H10O4S<br>(C2H5)2SO4<br>C4H10O4S B166044 Diethyl sulfate CAS No. 64-67-5

Diethyl sulfate

Cat. No.: B166044
CAS No.: 64-67-5
M. Wt: 154.19 g/mol
InChI Key: DENRZWYUOJLTMF-UHFFFAOYSA-N
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Description

Diethyl sulfate (DES) is a highly toxic, combustible, and likely carcinogenic chemical compound with the formula (C2H5)2SO4 . It occurs as a colorless, oily liquid with a faint peppermint odor and is corrosive to tissue and metals . This compound is used as an alkylating agent to prepare ethyl derivatives of phenols, amines, and thiols .


Synthesis Analysis

This compound can be prepared by the reaction of oleum with diethyl ether or ethanol, after which the product is purified by vacuum distillation . Another method involves dissolving ethylene in concentrated sulfuric acid . This compound is produced commercially at scale and is sold by a variety of chemical suppliers .


Molecular Structure Analysis

The molecular formula of this compound is C4H10O4S . The IUPAC Standard InChI is InChI=1S/C4H10O4S/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3 .


Chemical Reactions Analysis

This compound is primarily used as an ethylating agent, and also as an accelerator in the sulfation of ethylene and in some sulfonations . This compound is also a chemical intermediate for ethyl derivatives of phenols, amines, and thiols, and as an alkylating agent .


Physical and Chemical Properties Analysis

This compound is a moisture-sensitive liquid. It gets darker over time. It forms ethyl alcohol, ethyl sulfate, and eventually sulfuric acid when exposed to water . This compound is also combustible; when burned, sulfur oxides, ether, and ethylene are produced .

Scientific Research Applications

Workplace Air Quality Monitoring

Diethyl sulfate (DES) is recognized as a carcinogen, and there's a necessity to establish a sensitive method for its determination, especially in workplace environments. A study developed an analytical method using gas chromatography, allowing for the selective determination of this compound in workplace air, even in the presence of other substances like dimethyl sulfate and ethanol. This method ensures the safety and health of workers by monitoring air quality and complying with occupational safety standards (Kowalska & Jeżewska, 2018).

Cellular Impact and Toxicity Studies

The effects of DES on cell proliferation, cell cycle progression, and apoptosis have been extensively studied in human bronchial epithelial cells. DES has been shown to inhibit cell proliferation and induce apoptosis in a dose- and time-dependent manner. These studies are crucial for understanding the toxicological impact of DES and for establishing safety standards and procedures for its handling and use (Zhao et al., 2013).

Mutagenesis and Strain Improvement

DES has been used in the field of mutagenesis to improve strains of microorganisms for industrial and food production processes. For instance, studies have employed DES to mutate Lactobacillus strains, aiming to enhance the sensory quality and shelf life of yogurt. Another study focused on the impact of DES mutagenesis on the growth properties and pigment production of Phellinus igniarius, indicating the potential of DES in biotechnological applications to improve strain properties and secondary metabolite production (Hongxia et al., 2009; Wang et al., 2015).

Chemical Synthesis and Material Science

DES has been used in the synthesis of new materials, such as sulfated cellulose derivatives, which possess biological activity and anticoagulant properties. The studies involve exploring the effect of solvents on the sulfation process and analyzing the properties of the resulting materials, contributing to the development of new biologically active substances with potential applications in medicine and biotechnology (Kazachenko et al., 2021).

Safety and Hazards

Diethyl sulfate is toxic in contact with skin. It causes severe skin burns and eye damage. It may cause genetic defects and may cause cancer . Inhalation of this chemical compound has potential to be fatal and can induce nausea or vomiting .

Future Directions

Diethyl sulfate has significant potential as a future product in a variety of industries. With its versatility and cost-effectiveness, it is an attractive option for producers seeking innovative solutions .

Biochemical Analysis

Biochemical Properties

Diethyl sulfate is a diester of sulfuric acid . It is used as an ethylating agent to prepare ethyl ethers, ethyl amines, ammonium salts, and ethyl thioethers . It interacts with these biomolecules through alkylation, a process that involves the transfer of an alkyl group from the this compound to the biomolecule .

Cellular Effects

This compound has been shown to inhibit cell proliferation and induce significant apoptosis in human bronchial epithelial 16HBE cells . It influences cell function by increasing the levels of Bax and cleavage fragment caspase-3, and decreasing the levels of Bcl-2 and full-length procaspase-3 .

Molecular Mechanism

This compound exerts its effects at the molecular level through alkylation . This process involves the transfer of an alkyl group from the this compound to a biomolecule, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to inhibit cell proliferation in a dose- and time-dependent manner . Over time, it can lead to cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

In animal models, this compound has been shown to cause the development of neurinomas in rats when administered at doses of 85 mg/kg . This suggests that the effects of this compound can vary with different dosages and can lead to toxic or adverse effects at high doses .

Metabolic Pathways

This suggests that it may be involved in metabolic pathways related to sulfur metabolism .

Transport and Distribution

Given its role as an ethylating agent, it is likely that it interacts with various biomolecules and may be distributed throughout the cell as a result .

Subcellular Localization

Given its role as an ethylating agent, it is likely that it interacts with various biomolecules throughout the cell .

Properties

IUPAC Name

diethyl sulfate
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InChI

InChI=1S/C4H10O4S/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3
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InChI Key

DENRZWYUOJLTMF-UHFFFAOYSA-N
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Canonical SMILES

CCOS(=O)(=O)OCC
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Molecular Formula

C4H10O4S, Array
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DSSTOX Substance ID

DTXSID1024045
Record name Ethyl sulfate (Et2SO4)
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Molecular Weight

154.19 g/mol
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Physical Description

Diethyl sulfate appears as a clear colorless liquid with a peppermint odor. Burns, though may be difficult to ignite. Corrosive to metals and tissue. It is a potent alkylating agent. Flash point is 104 °C (219 °F) [Aldrich MSDS]., Liquid, Colorless liquid with an odor of peppermint; darkens with age; [Merck Index] Colorless oily liquid; [MSDSonline], OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR.
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Boiling Point

409 °F at 760 mmHg (USCG, 1999), 209.5 °C with decomposition
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Flash Point

220 °F (USCG, 1999), 104 °C, 220 °F (CLOSED CUP), 104 °C c.c.
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Solubility

Miscible in alcohol and ether., In water, 7,000 mg/l @ 20 °C, Solubility in water: reaction
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Density

1.1803 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.172 g/cu cm @ 25 °C, Relative density (water = 1): 1.2
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Vapor Density

5.31 (Air= 1), Relative vapor density (air = 1): 5.3
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Vapor Pressure

0.21 [mmHg], Vapor pressure: 1 mm Hg @ 47 °C, 0.212 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 20
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Color/Form

Colorless, oily liquid ... darkens with age

CAS No.

64-67-5
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Melting Point

-12 °F (USCG, 1999), -25 °C
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Synthesis routes and methods

Procedure details

Reaction Scheme A above begins with the triflate of a carboxyl-protected D-αhydroxycarboxylic acid derivative, e.g., lactic acid benzyl ester. By reacting this triflate with α-ethyl-γ-anilido-L-glutamate (prepared, for example, by reacting an amino-protected L-glutamic acid, such as Nα -Cbo-L-glutamic acid, with diethyl sulfate in triethylamine and dichloromethane at room temperature for about three days to give Nα -Cbo-α-ethyl-L-glutamate, forming the dicyclohexylamine salt of the thus-obtained glutamate by reaction with dicyclohexylamine in ethyl acetate at room temperature overnight, acidifying a suspension of the dicyclohexylamine salt and then reacting the isolated free acid with dicyclohexylcarbodiimide and aniline in dichloromethane, first in a dry ice/ice/acetone bath for one hour, and then at room temperature overnight), Nα -[1(L)-carbethoxy-3-carboxanilidopropyl]-L alanine benzyl ester is obtained.
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amino
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl sulfate
Reactant of Route 2
Diethyl sulfate
Reactant of Route 3
Reactant of Route 3
Diethyl sulfate
Reactant of Route 4
Diethyl sulfate
Reactant of Route 5
Reactant of Route 5
Diethyl sulfate
Reactant of Route 6
Diethyl sulfate
Customer
Q & A

Q1: How does diethyl sulfate interact with biological molecules like RNA and DNA?

A1: this compound is an alkylating agent. [, , ] It primarily targets the nitrogenous bases in RNA and DNA, forming ethyl adducts. [, , ] The most common sites of ethylation are the N-7 position of guanine and, to a lesser extent, the N-3 position of adenine. [, ] This alkylation can disrupt base pairing and interfere with essential cellular processes like replication and transcription. []

Q2: Does this compound preferentially target specific sites on RNA and DNA?

A2: While this compound primarily targets the N-7 position of guanine, its site specificity differs from other ethylating agents. [, , ] For instance, ethyl methanesulfonate exhibits higher specificity for the N-7 guanine, while ethylnitrosourea predominantly alkylates the O-6 position of guanine and forms phosphotriesters. [, , ]

Q3: What are the downstream effects of this compound-induced alkylation?

A3: Alkylation by this compound can have several downstream effects, including: [, , ]

  • DNA damage: The formation of ethyl adducts can distort the DNA double helix structure, leading to mutations and potentially contributing to carcinogenesis. [, ]
  • RNA instability: Alkylation can destabilize RNA molecules, making them susceptible to degradation. [, ] This disruption of RNA integrity can interfere with protein synthesis. []
  • Loss of biological activity: In the case of viral RNA, like Tobacco Mosaic Virus RNA, alkylation can lead to a loss of infectivity. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C4H10O4S, and its molecular weight is 154.18 g/mol.

Q5: Is this compound typically used as a catalyst, or does it have other primary applications?

A6: While this compound can facilitate certain chemical reactions, it is not typically employed as a catalyst. [, ] Its primary application stems from its alkylating properties, making it valuable for introducing ethyl groups into diverse organic compounds. []

A5: The provided research papers do not contain sufficient information on the computational chemistry and modeling of this compound.

Q6: How do structural differences between various ethylating agents, including this compound, affect their mutagenic potential?

A7: Studies reveal a correlation between the structure of ethylating agents and their mutagenic effects. [, ] For example, while this compound primarily targets nitrogen atoms in DNA bases, ethylnitrosourea shows a higher affinity for oxygen atoms, leading to increased phosphotriester formation and a different mutagenic profile. [, ]

A6: The provided research papers primarily focus on the chemical and toxicological aspects of this compound, and therefore, do not contain detailed information on its PK/PD properties.

Q7: Has this compound been investigated for therapeutic applications in any in vitro or in vivo studies?

A10: The provided research papers do not suggest any therapeutic applications for this compound. On the contrary, they highlight its potential as a mutagen and carcinogen. [, , ]

A7: The provided research papers do not provide sufficient information on the resistance and cross-resistance mechanisms related to this compound.

Q8: What are the known toxicological concerns associated with this compound exposure?

A12: this compound is categorized as a carcinogen based on animal studies showing tumor development at various sites after different exposure routes. [, ] For instance, oral administration in rats led to forestomach tumors, while prenatal exposure caused nervous system cancer. [] Occupational exposure has been linked to an increased risk of upper respiratory cancer. [, ]

A8: Drug delivery and targeting strategies are not discussed in the context of this compound in the provided research papers.

A8: The provided research papers do not discuss the use of biomarkers in the context of this compound exposure or effects.

Q9: What analytical techniques are commonly employed for the detection and quantification of this compound?

A13: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for analyzing this compound. [, , ] This approach offers high sensitivity and selectivity for detecting and quantifying trace amounts of this compound in various matrices, including pharmaceutical products. [, , ]

Q10: Are there any specific challenges in analyzing this compound, and how are they addressed?

A14: The inherent instability of this compound poses a challenge for its direct analysis. [] To overcome this, a common approach involves derivatization with pentafluorobenzenethiol (PFBT). [] This process converts this compound into more stable and volatile derivatives amenable to GC-MS analysis, thereby enhancing detection sensitivity and specificity. []

Q11: How is ion chromatography employed in the analysis of this compound?

A15: Ion chromatography, coupled with a conductivity detector, provides an alternative method for the simultaneous determination of this compound and other alkylating agents, such as dimethyl sulfate, in pharmaceutical substances like Metoprolol tartrate. [] This method offers advantages in terms of simplicity and sensitivity for routine analysis. []

Q12: What is the atmospheric fate of this compound?

A16: Research suggests that the atmospheric degradation of this compound is primarily governed by its reaction with water vapor, while its homogeneous gas-phase reactions with ozone, ammonia, and other common atmospheric components are relatively slow. [] This finding indicates that the atmospheric lifetime of this compound is relatively short. []

A12: The provided research papers do not provide specific information on the dissolution and solubility of this compound in various media.

Q13: What are the key parameters considered during the validation of analytical methods for this compound?

A17: Method validation for this compound analysis typically encompasses crucial parameters such as linearity, accuracy, precision, specificity, sensitivity (LOD and LOQ), solution stability, and recovery. [, , ] Adhering to established guidelines, such as those outlined by the International Council for Harmonisation (ICH), ensures the reliability and robustness of the analytical data. []

A19: While the research papers do not explicitly detail quality control and assurance measures for this compound, they highlight its classification as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing. [, ] This classification necessitates a stringent control strategy during process development and potentially throughout manufacturing and storage to mitigate risks associated with its presence in pharmaceutical products. []

A13: The provided research papers do not provide information regarding the immunogenicity and immunological responses associated with this compound.

A13: The provided research papers do not offer insights into the interactions of this compound with drug transporters.

A13: The research papers primarily focus on the chemical and toxicological aspects of this compound. Therefore, specific details regarding its potential to induce or inhibit drug-metabolizing enzymes are not provided.

Q14: Are there alternative alkylating agents to this compound, and what are their advantages and disadvantages?

A18: Several alternative alkylating agents exist, each with its own reactivity and selectivity profile. [, , ] Some common alternatives include:

  • Dimethyl sulfate: Similar reactivity to this compound but introduces a methyl group instead of an ethyl group. []
  • Ethyl methanesulfonate: Exhibits higher specificity for the N-7 position of guanine compared to this compound. []
  • Ethylnitrosourea: Predominantly alkylates the O-6 position of guanine and forms more phosphotriesters, leading to a different mutagenic profile than this compound. [, ]

A26: The research papers highlight the importance of advanced analytical techniques like GC-MS and ion chromatography in this compound research. [, , ] These tools, along with established guidelines for method validation, contribute to generating reliable and robust data. [, , ]

A14: The provided research papers do not delve into the historical context and milestones associated with this compound.

Q15: What are some examples of cross-disciplinary research involving this compound?

A19: Research on this compound spans multiple disciplines, including: [, , , , ]

  • Chemistry: Synthesis of various compounds, such as pharmaceuticals and polymers, utilizing its alkylating properties. [, ]
  • Toxicology: Investigating its carcinogenic and mutagenic potential, along with its effects on different organisms. [, ]
  • Environmental science: Studying its atmospheric chemistry and fate to assess its potential environmental impact. []
  • Pharmaceutical science: Developing and validating analytical methods for its detection and quantification in drug substances. [, , ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.